molecular formula C23H17Cl2N3O3 B2647999 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide CAS No. 898417-89-5

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide

Cat. No.: B2647999
CAS No.: 898417-89-5
M. Wt: 454.31
InChI Key: ZMUOGGPDLJNPRZ-UHFFFAOYSA-N
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Description

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core, a benzoyl group, and various substituents such as amino, chloro, and methoxy groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Substitution Reactions: The amino, chloro, and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as ammonia, chlorine gas, and methanol, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Ammonia, chlorine gas, methanol, appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
  • 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-bromobenzoyl)indolizine-1-carboxamide
  • 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Uniqueness

The uniqueness of 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3/c1-31-18-10-9-15(25)12-16(18)27-23(30)19-17-4-2-3-11-28(17)21(20(19)26)22(29)13-5-7-14(24)8-6-13/h2-12H,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUOGGPDLJNPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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